

# Application of Acarbose in Leigh Syndrome Mouse Models: Notes and Protocols

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This document provides detailed application notes and protocols for the use of acarbose in preclinical studies utilizing mouse models of Leigh Syndrome, a progressive neurodegenerative disorder caused by mitochondrial dysfunction. The information is primarily based on studies using the Ndufs4 knockout (Ndufs4-/-) mouse model, which closely mimics the human disease. [1][2][3][4]

#### Introduction

Leigh Syndrome is a severe mitochondrial disease with no effective treatment.[3][5] Recent research has explored the therapeutic potential of geroprotectors, drugs that extend lifespan in normal aging, for treating mitochondrial diseases.[1] Acarbose, an alpha-glucosidase inhibitor used to treat type 2 diabetes, has emerged as a promising candidate.[6][7] Studies have shown that acarbose administration can suppress disease symptoms and improve survival in the Ndufs4-/- mouse model of Leigh Syndrome.[2][8][9] The therapeutic effects of acarbose in this context are notably independent of mTOR inhibition, a pathway targeted by another geroprotector, rapamycin.[1][6] Instead, acarbose appears to exert its beneficial effects by remodeling the gut microbiome and increasing the production of the short-chain fatty acid butyrate.[1][2][5][10]

## **Quantitative Data Summary**



The following tables summarize the key quantitative outcomes from studies investigating the effects of acarbose in the Ndufs4-/- mouse model of Leigh Syndrome.

Table 1: Survival and Healthspan

Parameter	Control (Ndufs4-/-)	Acarbose- Treated (Ndufs4-/-)	Percentage Change	Citation
Median Lifespan	~58 days	~96 days	+65%	[6]
Maximum Lifespan	~68 days	~112 days	+65%	[6]
Onset of Clasping	~48 days	~58 days	+21%	[1]

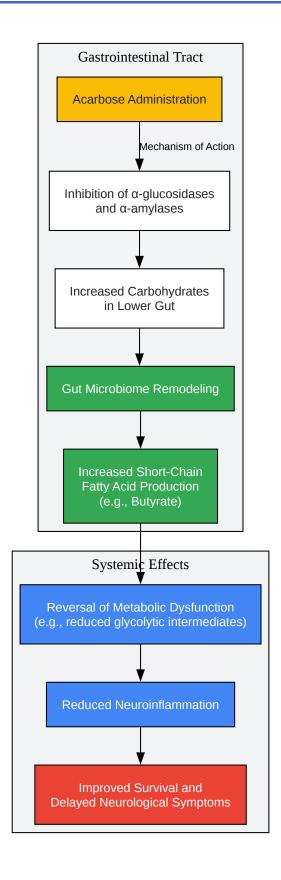
Table 2: Combination Therapy with Rapamycin

Parameter	Treatment Group	Outcome	Citation
Neurological Symptoms	Acarbose + Rapamycin	Additive delay in onset	[1][2][8]
Maximum Lifespan	Acarbose + Rapamycin	Additive increase	[1][2][8][9]

# **Proposed Mechanism of Action**

Acarbose treatment in the Ndufs4-/- mouse model initiates a cascade of events within the gastrointestinal tract that leads to systemic therapeutic effects. The proposed mechanism is distinct from that of other life-extending drugs like rapamycin.[6]





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Caption: Proposed mechanism of acarbose in Leigh Syndrome mouse models.



## **Experimental Protocols**

The following are detailed protocols for key experiments involved in studying the effects of acarbose on Leigh Syndrome mouse models.

#### **Acarbose Administration**

This protocol describes the oral administration of acarbose to Ndufs4-/- mice through their diet.

- Objective: To deliver a consistent dose of acarbose to the mouse model.
- Materials:
  - Acarbose powder
  - Standard rodent chow
  - Food scale
  - Mixer
- Procedure:
  - Determine the desired concentration of acarbose in the chow. A commonly used concentration is 1000 ppm (1 gram of acarbose per 1 kg of chow).[1]
  - Weigh the appropriate amount of acarbose and powdered standard chow.
  - Thoroughly mix the acarbose with the powdered chow to ensure even distribution.
  - Provide the acarbose-containing chow to the mice ad libitum.
  - Replace the chow regularly to maintain freshness.
  - Monitor food intake to ensure consistent drug consumption.

## **Assessment of Neurological Phenotypes**



This protocol outlines the procedure for monitoring the progression of neurological symptoms, specifically the clasping reflex.

- Objective: To quantify the delay in the onset of neurological symptoms.
- Procedure:
  - Once daily, lift the mouse by its tail, suspending it for 10 seconds.
  - Observe the hindlimb posture. A positive clasping phenotype is recorded when the hindlimbs are retracted towards the abdomen.
  - Record the age of onset for each mouse.

### **Immunohistochemistry for Neuroinflammation**

This protocol details the staining of brain tissue to assess markers of neuroinflammation.

- Objective: To visualize and quantify astrocyte and microglia activation.
- Materials:
  - Mouse brain tissue sections
  - Primary antibodies: anti-GFAP (for astrocytes) and anti-Iba1 (for microglia)
  - Secondary antibodies conjugated to a fluorescent marker
  - Microscope
- Procedure:
  - Perfuse the mice and prepare paraffin-embedded or frozen brain sections.
  - Perform antigen retrieval if necessary.
  - Block non-specific binding sites with a blocking solution.



- Incubate the sections with the primary antibodies (anti-GFAP or anti-Iba1) overnight at 4°C.
- Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.
- Mount the sections and visualize them using a fluorescence microscope.
- Quantify the staining intensity or the number of positive cells in specific brain regions (e.g., vestibular nuclei, olfactory bulb).[1]

## Western Blot for mTORC1 Signaling

This protocol is for assessing the activity of the mTORC1 signaling pathway.

- Objective: To determine if acarbose inhibits mTORC1 signaling.
- Materials:
  - Brain tissue lysates
  - Primary antibodies: anti-phospho-S6 ribosomal protein (S6RP) and anti-total S6RP
  - Secondary antibodies conjugated to HRP
  - Chemiluminescence substrate
  - Imaging system
- Procedure:
  - Extract proteins from brain tissue and determine the protein concentration.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Block the membrane and incubate with the primary antibody against phospho-S6RP.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.

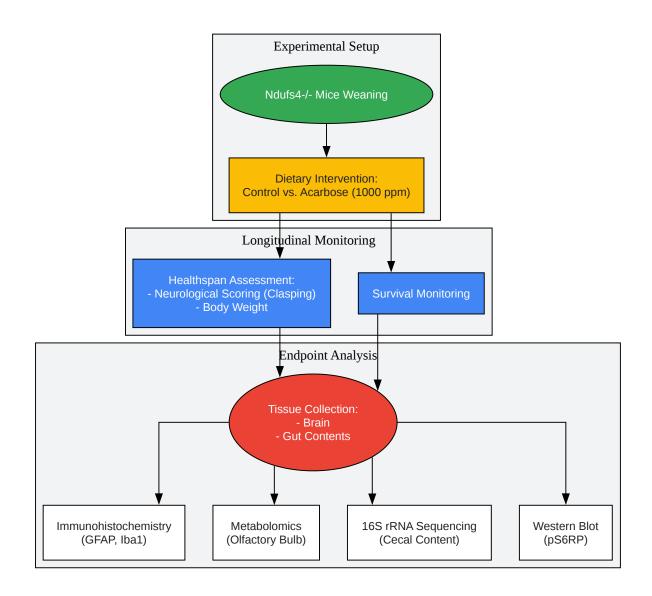


- Detect the signal using a chemiluminescence substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total S6RP to normalize the data.[1][6]

# **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of acarbose in a Leigh Syndrome mouse model.





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Caption: A typical experimental workflow for acarbose studies.



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